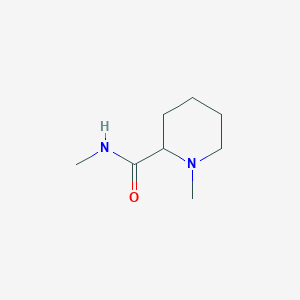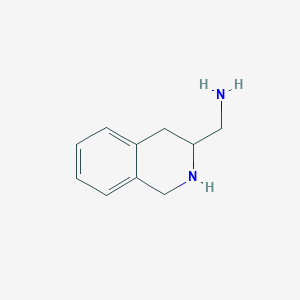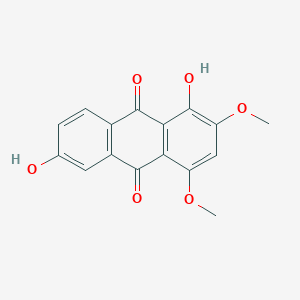
5'-鸟苷一磷酸二钠盐
描述
5'-鸟苷一磷酸二钠盐是一种核苷酸衍生物,在各种生物过程中起着至关重要的作用。 它是磷酸与核苷鸟苷的酯,由磷酸基团、戊糖核糖和碱基鸟嘌呤组成 。 该化合物广泛应用于食品工业作为增味剂,并在科学研究中因其生物化学特性而得到广泛应用 .
科学研究应用
5'-鸟苷一磷酸二钠盐在科学研究中具有广泛的应用:
- 化学: 用作合成其他核苷酸和核苷酸类似物的先驱。
- 生物学: 在信号转导途径中发挥作用,特别是在 cGMP 的形成中,cGMP 参与各种细胞过程。
- 医学: 研究其在调节神经传递方面的潜在治疗效果,以及作为某些药物制剂中的成分。
- 工业: 通常用作食品工业中的增味剂,在各种食品中提供鲜味 .
作用机制
5'-鸟苷一磷酸二钠盐的主要作用机制是将其转化为三磷酸鸟苷 (GTP) 和环状鸟苷一磷酸 (cGMP)。GTP 对于 RNA 合成和蛋白质翻译至关重要,而 cGMP 在各种信号转导途径中充当第二信使。 该化合物与鸟苷酸环化酶和磷酸二酯酶等特定酶相互作用,调节细胞反应 .
类似化合物:
- 腺苷 5'-一磷酸 (AMP)
- 胞苷 5'-一磷酸 (CMP)
- 尿苷 5'-一磷酸 (UMP)
- 肌苷 5'-一磷酸 (IMP)
独特性: 5'-鸟苷一磷酸二钠盐由于其在 cGMP 形成中的特定作用而具有独特性,cGMP 是各种生理过程中至关重要的第二信使。 与其他核苷酸不同,鸟苷衍生物在调节环状核苷酸信号通路方面尤为重要 .
生化分析
Biochemical Properties
Guanosine 5’-monophosphate disodium salt plays a significant role in biochemical reactions. Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . This process is crucial for the modulation of glutamatergic neurotransmission .
Cellular Effects
The effects of Guanosine 5’-monophosphate disodium salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Guanosine 5’-monophosphate disodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Guanosine 5’-monophosphate disodium salt over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Guanosine 5’-monophosphate disodium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Guanosine 5’-monophosphate disodium salt is involved in several metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
Guanosine 5’-monophosphate disodium salt is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
准备方法
合成路线和反应条件: 5'-鸟苷一磷酸二钠盐的制备通常涉及核糖核酸 (RNA) 的酶促降解。该过程从 RNA 水解开始,产生包含鸟苷一磷酸在内的混合核苷酸。 然后,对该混合物进行进一步的纯化步骤,以分离出 5'-鸟苷一磷酸 .
工业生产方法: 5'-鸟苷一磷酸二钠盐的工业生产通常涉及微生物发酵。使用特定菌株的细菌将糖转化为核苷酸,然后将其化学转化为 5'-鸟苷一磷酸。最终产物通过结晶获得,其中将氢氧化钠加入到鸟苷一磷酸的水溶液中,然后加入无水乙醇和催化剂。 搅拌、离心分离、洗涤和干燥混合物,以获得 5'-鸟苷一磷酸二钠盐的结晶形式 .
化学反应分析
反应类型: 5'-鸟苷一磷酸二钠盐会发生各种化学反应,包括磷酸化、水解和环化。 它可以被磷酸化形成二磷酸鸟苷和三磷酸鸟苷,这对于 RNA 合成至关重要 .
常见试剂和条件:
磷酸化: 通常涉及使用 ATP 和特定的激酶。
水解: 可以使用酸性或酶促条件实现。
主要产物:
- 二磷酸鸟苷 (GDP)
- 三磷酸鸟苷 (GTP)
- 环状鸟苷一磷酸 (cGMP)
相似化合物的比较
- Adenosine 5’-monophosphate (AMP)
- Cytidine 5’-monophosphate (CMP)
- Uridine 5’-monophosphate (UMP)
- Inosine 5’-monophosphate (IMP)
Uniqueness: Guanosine 5’-monophosphate disodium salt is unique due to its specific role in the formation of cGMP, which is a crucial secondary messenger in various physiological processes. Unlike other nucleotides, guanosine derivatives are particularly important in the regulation of cyclic nucleotide signaling pathways .
属性
CAS 编号 |
5550-12-9 |
|---|---|
分子式 |
C10H14N5O8P.2Na C10H14N5Na2O8P |
分子量 |
409.20 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/t3-,5-,6-,9-;;/m1../s1 |
InChI 键 |
OSXDSXFEZDLGSO-LGVAUZIVSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na] |
外观 |
Assay:≥98%A crystalline solid |
物理描述 |
Odourless, colourless or white crystals or white crystalline powder |
溶解度 |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |
同义词 |
5’-Guanylic Acid Disodium Salt; 5’-GMP Disodium Salt; Disodium 5’-GMP; Disodium 5’-Guanylate; Disodium GMP; Disodium Guanosine 5’-Monophosphate; Disodium Guanosine 5’-phosphate; Disodium Guanylate; E 627; GMP Disodium Salt; GMP Sodium Salt; Guanosine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of interaction between guanosine 5'-monophosphate disodium salt and its biological targets?
A: Guanosine 5'-monophosphate disodium salt, often referred to as 5'-GMPNa2 or simply GMP, predominantly interacts with biological systems through its guanine base. This interaction typically occurs at the N7 nitrogen atom of the guanine moiety, forming coordination complexes with various metal ions [, ]. This coordination can lead to significant conformational changes in nucleic acids, as observed in studies involving magnesium ions and their impact on the sugar ring pucker of GMP [].
Q2: Beyond metal ion interactions, are there other notable binding modes for guanosine 5'-monophosphate disodium salt?
A: Yes, GMP exhibits a strong propensity to self-assemble into G-quadruplex structures, particularly in the presence of specific cations like potassium or sodium. These G-quadruplexes, stabilized by Hoogsteen hydrogen bonding between guanine bases, can further interact with other molecules or macromolecules [, ]. For instance, research has demonstrated the formation of G-quadruplex-based hydrogels through GMP's interaction with a cationic polymer, showcasing its potential in material science applications [].
Q3: How does the presence of magnesium ions affect the radiolytic stability of guanosine 5'-monophosphate disodium salt in aqueous solutions?
A: Studies employing Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry have revealed that magnesium ions act as radiosensitizers in the gamma-radiolysis of aqueous GMP solutions []. This sensitization effect is attributed to the interaction between magnesium ions and the N7 site of the guanine base, leading to an increased decomposition yield of GMP upon irradiation [].
Q4: Can you elaborate on the spectroscopic characteristics of guanosine 5'-monophosphate disodium salt and how they are influenced by N7-electrophilic attack?
A: Fourier transform infrared (FT-IR) spectroscopy serves as a valuable tool to analyze the structural changes in GMP upon N7 modification []. Methylation at the N7 position leads to the most significant perturbations in the guanine ring system compared to protonation or metalation, as indicated by shifts in vibrational frequencies. The order of perturbation observed is Me+ > H+ > M2+ []. These findings provide insights into the impact of electrophilic attack on the electronic structure and bonding within the GMP molecule.
Q5: Does the chirality of metal complexes incorporating guanosine 5'-monophosphate disodium salt influence their biological activity?
A: Research involving chiral copper(II) and zinc(II) complexes containing GMP as a ligand has demonstrated the enantiomeric specificity of these complexes towards DNA binding []. The (R)-enantiomers exhibited higher binding affinities compared to their (S)-counterparts, highlighting the significance of chirality in influencing DNA interactions and potential biological activities [].
Q6: How does the inclusion of guanosine 5'-monophosphate disodium salt in the diet impact aquatic species, particularly crustaceans?
A: Dietary supplementation with a mixture of nucleotides, including GMP, has demonstrated positive effects on the growth performance, tissue biochemical composition, and non-specific immunity of juvenile Litopenaeus vannamei (whiteleg shrimp) [, ]. Specifically, improvements in weight gain rate, specific growth rate, feed intake, and protein deposit rate were observed []. Additionally, enhanced non-specific immunity was evident through increased lysozyme activity in the hepatopancreas and serum [].
Q7: Can you provide further details on the specific benefits of dietary guanosine 5'-monophosphate disodium salt on the health and development of Litopenaeus vannamei?
A: Further research on juvenile Litopenaeus vannamei has highlighted the positive impacts of dietary nucleotide mixtures containing GMP on hepatopancreas function, intestinal morphology, and antioxidant activity []. Notably, improvements in midgut jejunum wall thickness and enhanced alkaline phosphatase activity and total antioxidant capacity in the hepatopancreas were observed []. These findings emphasize the potential of GMP as a feed additive for promoting the health and resilience of cultured shrimp.
Q8: What are the implications of using guanosine 5'-monophosphate disodium salt in conjunction with lanthanide ions in material science?
A: The combination of GMP and lanthanide ions has paved the way for the development of novel supramolecular hydrogels [, ]. These hydrogels, formed through the self-assembly of GMP into G-quadruplex structures stabilized by lanthanide ions, exhibit unique properties and potential applications in various fields, including drug delivery and tissue engineering.
Q9: Are there any applications of guanosine 5'-monophosphate disodium salt in the development of flame-retardant materials?
A: Recent research has explored the utilization of GMP in conjunction with polydopamine to create bio-based flame-retardant coatings for flexible polyurethane foam []. This approach leverages the self-assembly properties of GMP and the adhesive nature of polydopamine to form a protective coating that enhances the fire safety of polyurethane foam, highlighting its potential in developing sustainable and fire-resistant materials.
Q10: What analytical techniques are commonly employed for the characterization and quantification of guanosine 5'-monophosphate disodium salt?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is widely used for the analysis of GMP []. This technique enables the separation, identification, and quantification of GMP in complex mixtures, facilitating its characterization and monitoring in various research and industrial settings.
Q11: Can you elaborate on the retention mechanism of guanosine 5'-monophosphate disodium salt in reversed-phase high-performance liquid chromatography (RP-HPLC) systems?
A: The retention of GMP in RP-HPLC is influenced by various factors, including the type of stationary phase, mobile phase composition (pH and ionic strength), and the presence of ion-pairing reagents []. Understanding these retention mechanisms is crucial for optimizing separation conditions and achieving accurate and reliable quantification of GMP in complex samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















